N-Methylation Eliminates Hydrogen-Bond Donor Capacity: A Physicochemical Contrast with 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
The target compound (1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole) contains zero hydrogen-bond donor (HBD) atoms due to N1-methylation, whereas its direct N-unsubstituted analogue, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8), possesses one HBD at the benzimidazole N1-H position . This structural difference is quantifiable by standard topological HBD counts: 0 versus 1 . The removal of the HBD is expected to reduce aqueous solubility but enhance passive membrane permeability, as described by Lipinski's Rule of Five, where a lower HBD count generally correlates with improved oral bioavailability [1].
| Evidence Dimension | Hydrogen-bond donor count (topological) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8): 1 |
| Quantified Difference | Δ = −1 HBD (complete elimination of HBD capacity) |
| Conditions | Calculated from chemical structure; standard SMILES representation. |
Why This Matters
This quantifiable difference directly impacts drug-likeness, membrane permeability, and potential off-target binding; procurement decisions based on this parameter ensure the compound is fit for cell-based assays requiring passive cellular uptake.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
